Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-8-6(2)5-7-9(13)10(12(15)16-3)17-11(7)14-8/h5H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOGLQEMUIFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the thieno ring can be achieved through cyclization reactions involving sulfur-containing reagents. The amino group is often introduced through nucleophilic substitution reactions, while the ester group is formed via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Applications
1.1 Anti-inflammatory and Anticancer Properties
Research indicates that compounds similar to methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate have been explored for their ability to inhibit the IκB kinase (IKK) complex. This inhibition can block the activation of NF-κB, a transcription factor involved in inflammatory responses and cancer progression. The potential therapeutic applications include:
- Autoimmune Diseases : Such as rheumatoid arthritis and multiple sclerosis.
- Inflammatory Disorders : Including chronic obstructive pulmonary disease (COPD) and asthma.
- Cancer Treatment : Targeting various malignancies like breast, colorectal, and pancreatic cancers.
Case Study Example
A study published in a patent document (EP2008654A1) highlights the effectiveness of thieno[2,3-b]pyridine derivatives in inhibiting inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the pathology of several diseases .
Chemical Synthesis and Derivatives
This compound can serve as a precursor for synthesizing other bioactive compounds. The structural modifications can lead to derivatives with enhanced biological activities or specificity for particular biological targets.
Pharmacological Research
The compound's pharmacological profile has been investigated for its potential neuroprotective effects. Research suggests that it may have implications in treating neurodegenerative diseases due to its ability to modulate inflammatory pathways.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Anti-inflammatory | Inhibits IKK complex; reduces cytokine production (IL-1, IL-6) |
| Cancer treatment | Targets NF-kB pathway; effective against various cancers (breast, colorectal) |
| Neuroprotection | Potential applications in neurodegenerative diseases |
| Synthesis of derivatives | Serves as a precursor for developing new bioactive compounds |
| Safety considerations | Toxic if swallowed; causes eye irritation; requires safety precautions during handling |
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
a. Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 193400-52-1)
- Molecular formula : C₁₀H₁₀N₂O₂S
- Molecular weight : 222.27 g/mol
- Key differences : Replacing the ethyl group at position 6 with methyl reduces steric hindrance and lipophilicity. This simplification may enhance solubility but reduce metabolic stability in biological applications .
b. Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate (CAS sc-328536)
- Molecular formula: Not explicitly stated, but includes bromine and a pyridinyl group.
- Key differences : The 5-bromo and 6-(2-pyridinyl) substituents introduce steric bulk and electronic effects (e.g., electron-withdrawing bromine). These modifications likely increase reactivity in cross-coupling reactions and alter binding affinity in medicinal chemistry contexts .
Ester Group Modifications
a. Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS 52505-51-8)
- Molecular formula : C₁₁H₁₂N₂O₂S
- Molecular weight : 236.29 g/mol
- However, this may reduce aqueous solubility .
Core Structure and Functional Group Variations
a. 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Key differences: Replaces the methyl ester with a carboxamide, improving hydrogen-bonding capacity.
b. Ethyl 2-amino-6-boc-4,7-dihydrothieno[3,2-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3)
- Molecular formula : C₁₅H₂₂N₂O₄S
- Key differences: The thieno[3,2-c]pyridine core alters ring fusion, affecting electronic distribution. The Boc (tert-butoxycarbonyl) group at position 6 provides steric protection for the amine, making it a stable intermediate in peptide synthesis .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Bromine and cyano groups (e.g., in compound 7b ) increase electrophilicity, facilitating nucleophilic substitutions.
- Steric Influence : Ethyl substituents (vs. methyl) enhance metabolic stability but may reduce binding affinity in enzyme pockets .
- Ring System Variations: Thieno[3,2-c]pyridine derivatives exhibit distinct conformational preferences compared to [2,3-b] isomers, impacting their applications in drug design .
Biological Activity
Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various cancer cell lines.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.31676 g/mol
- CAS Number : [1042441-82-6]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the thieno-pyridine framework is constructed followed by the introduction of the amino and carboxylate groups. The specific synthetic route can influence the yield and purity of the final product.
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In a study evaluating derivatives of thieno[2,3-b]pyridine compounds, it was found that compounds similar to methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine exhibited IC50 values in the low micromolar range (1.1–4.7 μM) against HeLa cells and other cancer lines such as L1210 and CEM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 3b | CEM | 2.3 |
The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase, as evidenced by flow cytometry studies showing a significant increase in G2/M-phase cells upon treatment with this compound .
Selectivity Towards Cancer Cells
One of the most promising aspects of this compound is its selective cytotoxicity towards cancer cells over normal human lymphocytes. In vitro studies have indicated that this compound does not significantly affect the viability of normal cells at concentrations that inhibit cancer cell proliferation, suggesting a therapeutic window that could be beneficial in clinical settings .
Case Studies
In a comparative study involving various thieno[2,3-b]pyridine derivatives, this compound was highlighted for its improved activity profile. The introduction of specific substituents at key positions on the thieno-pyridine scaffold was shown to enhance potency against multiple cancer types while minimizing toxicity to normal cells .
Q & A
Q. What mechanisms govern the compound’s reactivity in cycloaddition reactions?
- Method : Study [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
- Monitor reaction via TLC and isolate adducts via column chromatography.
- Propose a stepwise mechanism via zwitterionic intermediates, supported by ESI-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
